molecular formula C₃₄H₃₆O₅ B1139981 1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside CAS No. 353754-90-2

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside

Cat. No.: B1139981
CAS No.: 353754-90-2
M. Wt: 524.65
InChI Key:
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Description

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside: is a derivative of L-rhamnose, a naturally occurring deoxy sugar. This compound is characterized by the presence of four benzyl groups attached to the hydroxyl groups of the L-rhamnopyranoside molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside can be synthesized through the benzylation of L-rhamnose. The process typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of L-rhamnose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Benzylation: The protected L-rhamnose is then subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a strong base like sodium hydride.

    Deprotection: The final step involves the removal of the protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosylation reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetra-O-benzyl-D-glucopyranoside: Similar structure but derived from D-glucose.

    1,2,3,4-Tetra-O-benzyl-D-galactopyranoside: Similar structure but derived from D-galactose.

    1,2,3,4-Tetra-O-benzyl-D-mannopyranoside: Similar structure but derived from D-mannose.

Uniqueness

1,2,3,4-Tetra-O-benzyl-L-rhamnopyranoside is unique due to its L-rhamnose backbone, which imparts distinct stereochemical properties compared to its D-counterparts. This uniqueness makes it valuable in the synthesis of specific glycosides and in studies involving L-rhamnose-containing biomolecules.

Properties

IUPAC Name

(2S,3S,4R,5R)-2-methyl-3,4,5,6-tetrakis(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O5/c1-26-31(35-22-27-14-6-2-7-15-27)32(36-23-28-16-8-3-9-17-28)33(37-24-29-18-10-4-11-19-29)34(39-26)38-25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25H2,1H3/t26-,31-,32+,33+,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDBDGICTJECRL-KJDDAZAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163975
Record name Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353754-90-2
Record name Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353754-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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